molecular formula C10H12Cl2N2O B8399737 N-(5,6-Dichloropyridin-2-yl)pivalamide

N-(5,6-Dichloropyridin-2-yl)pivalamide

Cat. No. B8399737
M. Wt: 247.12 g/mol
InChI Key: MTIALXJECNTTKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07863291B2

Procedure details

A mixture of N-(5,6-dichloropyridin-2-yl)pivalamide (790 mg, 3.20 mmol), hydrochloric acid, 37% (1.25 mL), water (1.25 mL), and EtOH (3 mL) was heated for 4 hrs in an oil bath at 85-90° C. LCMS showed nearly complete conversion to product. The reaction was cooled to room temperature and the reaction mixture was evaporated down to a small volume, then transferred to a separatory funnel where it was partitioned between aqueous sodium carbonate and ethyl acetate. The layers were separated, the aqueous phase was washed again with ethyl acetate, and the combined organic phases were washed with brine, dried over MgSO4, filtered, and evaporated to give a white solid. The material was subjected to a Biotage column in 20% ethyl acetate/hexane, collecting the main component. 5,6-Dichloropyridin-2-amine (0.49 g, 2.98 mmol, 93%) was obtained as a white solid. 1H NMR (500 MHz, CDCl3) δ ppm 7.44 (d, J=8.55 Hz, 1 H), 6.36 (d, J=8.24 Hz, 1 H), 4.58 (s, 2 H). MS (LC/MS) R.T.=1.28; [M+H]+=164.8.
Quantity
790 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.25 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([NH:9]C(=O)C(C)(C)C)=[N:6][C:7]=1[Cl:8].Cl.O.CCO>C(OCC)(=O)C.CCCCCC>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:9])=[N:6][C:7]=1[Cl:8] |f:4.5|

Inputs

Step One
Name
Quantity
790 mg
Type
reactant
Smiles
ClC=1C=CC(=NC1Cl)NC(C(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
1.25 mL
Type
reactant
Smiles
O
Name
Quantity
3 mL
Type
reactant
Smiles
CCO
Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
87.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated down to a small volume
CUSTOM
Type
CUSTOM
Details
transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
where it was partitioned between aqueous sodium carbonate and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the aqueous phase was washed again with ethyl acetate
WASH
Type
WASH
Details
the combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a white solid
CUSTOM
Type
CUSTOM
Details
collecting the main component

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=NC1Cl)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.98 mmol
AMOUNT: MASS 0.49 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.